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For Researchers, Scientists, and Drug Development Professionals

Introduction
Chromosome mapping through in situ hybridization is a cornerstone technique in cytogenetics

and molecular biology, enabling the visualization of specific nucleic acid sequences directly

within the chromosomal context of cells. The advent of non-radioactive labeling methods has

significantly enhanced the safety, stability, and accessibility of this technology. Among these,

the use of Biotin-16-UTP labeled probes has become a widely adopted and robust method for

fluorescence in situ hybridization (FISH). This approach offers high sensitivity and resolution for

the localization of genes, repetitive sequences, and chromosomal rearrangements.

The principle relies on the incorporation of biotinylated uridine triphosphate (Biotin-16-UTP)

into a DNA or RNA probe. This labeled probe is then hybridized to denatured chromosomal

DNA on a microscope slide. The biotin moiety acts as a hapten, which is subsequently detected

with high affinity by streptavidin conjugated to a reporter molecule, typically a fluorescent dye or

an enzyme such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). The strong

and specific interaction between biotin and streptavidin ensures a high signal-to-noise ratio,

facilitating precise chromosomal localization.

These application notes provide a comprehensive overview and detailed protocols for

chromosome mapping using Biotin-16-UTP labeled probes, intended for use by researchers,

scientists, and professionals in drug development.
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Principle of the Method
The workflow for chromosome mapping using Biotin-16-UTP labeled probes involves several

key stages:

Probe Labeling: A DNA or RNA probe complementary to the target chromosomal sequence

is labeled by enzymatically incorporating Biotin-16-UTP. Common labeling methods include

nick translation, random priming, and PCR.

Hybridization: The labeled probe is denatured and applied to a slide containing fixed and

denatured metaphase or interphase chromosomes. The probe then anneals to its

complementary sequence on the chromosome.

Signal Detection: The biotinylated probe is detected using a fluorophore-conjugated

streptavidin or a multi-layered system involving biotinylated anti-streptavidin antibodies for

signal amplification.

Microscopy and Analysis: The fluorescent signals are visualized using a fluorescence

microscope, and the location of the probe on the chromosome is determined.

Applications in Research and Drug Development
Gene Mapping: Precisely locating genes on specific chromosomes and chromosomal

regions.

Clinical Diagnostics: Identifying chromosomal abnormalities such as aneuploidies (e.g.,

trisomy 21), deletions, duplications, and translocations associated with genetic disorders and

cancers.

Drug Discovery: Assessing the chromosomal location and copy number of drug targets.

Toxicology: Evaluating the genotoxic effects of compounds by detecting chromosomal

aberrations.

Genome Stability Research: Studying chromosomal integrity and rearrangements in

response to various stimuli.
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Experimental Protocols
I. Probe Labeling with Biotin-16-UTP
There are several methods to label a DNA probe with Biotin-16-UTP. The choice of method

depends on the type and amount of starting DNA material.

A. Nick Translation
This method is suitable for labeling double-stranded DNA fragments, such as plasmids,

cosmids, or BACs.[1][2] It utilizes DNase I to introduce nicks in the DNA backbone, followed by

DNA Polymerase I which removes nucleotides from the 5' side of the nick and incorporates

new, biotinylated nucleotides from the 3' side.[2]

Materials:

DNA template (1 µg)

Biotin-16-dUTP

dNTP mix (dATP, dCTP, dGTP, dTTP)

10x Nick Translation Buffer

DNase I

DNA Polymerase I

Stop Buffer (0.5 M EDTA, pH 8.0)

Nuclease-free water

Protocol:

In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
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Reagent Volume Final Concentration

10x Nick Translation
Buffer

5 µL 1x

0.5 mM dNTP mix (dATP,

dCTP, dGTP)
2.5 µL 25 µM each

dUTP/Biotin-16-dUTP mix 2.5 µL Varies

DNA Template (1 µg) X µL 20 ng/µL

DNase I (diluted) Y µL Optimized

DNA Polymerase I Z µL 12 units

| Nuclease-free water | to 50 µL | |

Mix the components gently and centrifuge briefly.

Incubate the reaction at 15°C for 90 minutes to 2 hours. The incubation time can be adjusted

to obtain the desired probe size (typically 200-600 bp).[1][2]

Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.

(Optional) Purify the labeled probe using a spin column or ethanol precipitation to remove

unincorporated nucleotides.

Assess probe size by running a small aliquot on an agarose gel.

B. Random Priming
This method is effective for labeling linear, double-stranded DNA fragments. The DNA is

denatured, and random hexamer primers are annealed. The Klenow fragment of DNA

Polymerase I then synthesizes new DNA strands, incorporating Biotin-16-dUTP.

Materials:

Linear DNA template (10 ng - 3 µg)
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Biotin-16-dUTP

dNTP mix (dATP, dCTP, dGTP, dTTP)

10x Hexanucleotide Mix

Klenow Fragment

Stop Buffer (0.2 M EDTA, pH 8.0)

Nuclease-free water

Protocol:

In a microcentrifuge tube, add 10 ng to 3 µg of linear DNA and bring the volume to 15 µL with

nuclease-free water.

Denature the DNA by heating at 95°C for 10 minutes, then immediately chill on ice.

Add the following reagents in the order listed:

Reagent Volume

10x Hexanucleotide Mix 2 µL

10x dNTP/Biotin-16-dUTP mix 2 µL

| Klenow Fragment (2 U/µL) | 1 µL |

Mix gently and centrifuge briefly.

Incubate at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can

increase the yield.

Stop the reaction by adding 2 µL of 0.2 M EDTA.

Purify the labeled probe.
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C. PCR Labeling
PCR-based labeling is ideal when the template DNA is scarce or when a specific region needs

to be amplified and labeled.

Materials:

DNA template

Forward and reverse primers

dNTP mix (dATP, dCTP, dGTP)

dTTP

Biotin-16-dUTP

High-fidelity DNA polymerase

10x PCR Buffer

Nuclease-free water

Protocol:

Set up the PCR reaction as follows (for a 50 µL reaction):
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Reagent Volume Final Concentration

10x PCR Buffer 5 µL 1x

10 mM dNTP mix (dATP,

dCTP, dGTP)
1 µL 0.2 mM each

10 mM dTTP 0.65 µL 0.13 mM

1 mM Biotin-16-dUTP 3.5 µL 70 µM

10 µM Forward Primer 1 µL 0.2 µM

10 µM Reverse Primer 1 µL 0.2 µM

DNA Template (10-100 ng) 1 µL

DNA Polymerase (5 U/µL) 0.5 µL 2.5 units

| Nuclease-free water | to 50 µL | |

Perform PCR using appropriate cycling conditions for your template and primers.

Analyze a small aliquot of the PCR product on an agarose gel to confirm amplification.

Purify the biotinylated PCR product to remove unincorporated dNTPs and primers.

II. Fluorescence In Situ Hybridization (FISH)
This protocol describes the hybridization of the biotinylated probe to chromosome preparations

on a microscope slide.

Materials:

Slides with chromosome preparations

20x SSC

Formamide

Dextran sulfate
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Salmon Sperm DNA

Biotinylated probe

Rubber cement

Coverslips

Protocol:

A. Pre-treatment of Slides:

Incubate slides in 2x SSC for 5 minutes.

Dehydrate through an ethanol series (70%, 80%, 95%) for 2 minutes each and air dry.

B. Hybridization:

Prepare the hybridization mix (for one slide):

Reagent Volume

Formamide 15 µL

20x SSC 3 µL

Dextran Sulfate (50%) 6 µL

Salmon Sperm DNA (10 mg/mL) 1 µL

Biotinylated Probe (10-50 ng) X µL

| Nuclease-free water | to 30 µL |

Denature the hybridization mix at 70-75°C for 5-10 minutes and then place on ice.

Apply 30 µL of the denatured hybridization mix to the slide and cover with a coverslip.

Seal the edges of the coverslip with rubber cement.
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Denature the slide at 75°C for 5 minutes on a heat block.

Incubate the slide in a humidified chamber at 37°C overnight.

III. Signal Detection
This protocol outlines the detection of the hybridized biotinylated probe using a fluorescently

labeled streptavidin.

Materials:

20x SSC

Tween 20

Bovine Serum Albumin (BSA)

Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, Streptavidin-Cy3)

DAPI or Propidium Iodide (counterstain)

Antifade mounting medium

Protocol:

Carefully remove the rubber cement.

Wash the slides in the following series to remove unbound probe:

2x SSC at room temperature for 5 minutes.

0.1x SSC at 40°C for 5 minutes.

2x SSC at 40°C for 5 minutes.

Equilibrate the slides in detection buffer (4x SSC, 0.2% Tween 20) for 5 minutes.

Block non-specific binding by incubating the slides in blocking buffer (5% BSA in detection

buffer) for 20-30 minutes at room temperature.
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Incubate the slides with 50 µL of streptavidin-fluorophore conjugate (diluted in blocking

buffer, e.g., 5 µg/mL) for 30-60 minutes at 37°C in a dark, humid chamber.

Wash the slides three times in detection buffer for 5 minutes each at room temperature.

Counterstain the chromosomes by incubating with DAPI (2 µg/mL) or Propidium Iodide

solution for 10 minutes.

Rinse briefly and mount the slides with antifade mounting medium.

Analyze the slides using a fluorescence microscope with the appropriate filter sets.

Data Presentation
Table 1: Quantitative Parameters for Biotin-16-UTP Probe Labeling and FISH
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Parameter
Nick
Translation

Random
Priming

PCR Labeling FISH

DNA Template 1 µg 10 ng - 3 µg 10 - 100 ng N/A

Biotin-16-

dUTP/dTTP

Ratio

1:2 to 1:4 1:2 1:1.85 N/A

Optimal Probe

Size
200 - 600 bp 200 - 500 bp

Defined by

primers
N/A

Incubation Time 90 - 120 min 60 min - 20 hr PCR cycling time Overnight

Incubation

Temperature
15°C 37°C

PCR cycling

temps
37°C

Probe

Concentration for

Hyb.

N/A N/A N/A 10-50 ng/slide

Denaturation

Temperature
N/A N/A N/A 75°C

Hybridization

Temperature
N/A N/A N/A 37°C

Streptavidin-

Fluorophore

Conc.

N/A N/A N/A 1-5 µg/mL

Mandatory Visualizations
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Caption: Experimental workflow for chromosome mapping.
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Molecular Interactions

Target Chromosomal DNA
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Caption: Signal detection pathway in FISH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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